
An In-depth Technical Guide to Berberine (CAS
Number: 27542-14-9)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Tomazin

CAS No.: 27542-14-9

Cat. No.: B14098405

Get Quote

Foreword: This document provides a comprehensive technical overview of the natural

isoquinoline alkaloid Berberine, associated with the provided CAS number 27542-14-9. The

initial query referenced "Tomazin," for which there is no scientific literature associated with this

CAS number. All data herein pertains to Berberine, a well-researched compound with

significant therapeutic potential. This guide is intended for researchers, scientists, and

professionals in drug development.

Physicochemical Properties
Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline

alkaloids. It is found in various plants, including those of the Berberis genus (e.g., Barberry,

Goldenseal). The chloride salt (Berberine HCl) is a yellow crystalline powder. It is soluble in hot

water and methanol, slightly soluble in cold water and ethanol, and practically insoluble in

ether.[1]
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Property Value

CAS Number 27542-14-9 (Berberine Chloride)

Molecular Formula C₂₀H₁₈NO₄⁺

Molecular Weight 336.4 g/mol (Cation)

Appearance Yellow crystalline powder[1]

Melting Point ~200 °C (decomposes)[1]

Core Mechanism of Action and Key Signaling
Pathways
Berberine exerts a wide range of pharmacological effects by modulating multiple key cellular

signaling pathways. Its action is pleiotropic, impacting metabolic regulation, inflammation, cell

proliferation, and apoptosis.

2.1 AMPK Activation: The Central Hub

A primary mechanism of Berberine is the activation of AMP-activated protein kinase (AMPK), a

master regulator of cellular energy homeostasis.[2][3][4] Unlike metformin, which also activates

AMPK, Berberine's mechanism can involve the inhibition of mitochondrial respiratory chain

complex I, leading to an increased AMP/ATP ratio and subsequent AMPK activation.[5]

Activated AMPK phosphorylates downstream targets, leading to:

Inhibition of mTOR: Suppression of the mammalian target of rapamycin (mTOR) signaling,

which is crucial for cell growth and proliferation.[2]

Enhanced Glucose Metabolism: Increased glucose uptake in cells like hepatocytes and

myotubes.[5]

Suppression of Gluconeogenesis: Down-regulation of key gluconeogenic enzymes in the

liver.
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2.2 Anti-inflammatory Pathways

Berberine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory

signaling cascades. It has been shown to suppress the activation of c-Jun N-terminal kinase

(JNK) and nuclear factor-κB (NF-κB) pathways, leading to a reduction in the expression of

inflammatory mediators like pro-inflammatory cytokines and inducible nitric oxide synthase

(iNOS).[6]

2.3 Anticancer Pathways
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In oncology, Berberine's effects are multifaceted, involving the induction of apoptosis, cell cycle

arrest, and inhibition of metastasis. It can induce DNA breaks and activate caspase-3-

dependent apoptosis.[7] Furthermore, it modulates the expression of proteins involved in cell

survival and apoptosis, such as the Bcl-2 family, and can arrest the cell cycle at different

phases depending on the cancer cell type.
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Quantitative Pharmacological Data
Berberine's biological activities have been quantified across various assays and cell lines.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
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Cell Line Cancer Type IC₅₀ (µM) Citation

MCF-7 Breast Cancer 52.18 [7]

MDA-MB-231
Triple-Negative Breast

Cancer
16.7 [8]

MDA-MB-468
Triple-Negative Breast

Cancer
0.48 [8]

HCC70
Triple-Negative Breast

Cancer
0.19 [8]

BT-20
Triple-Negative Breast

Cancer
0.23 [8]

BT549 Breast Cancer ~20 [9]

Table 2: Enzyme Inhibition and Receptor Activity
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Target Activity Type Value Units Citation

CYP2D6 Inhibition (Kᵢ) 4.29 µM [10][11]

CYP2D6
Inactivation

(k_inact)
0.025 min⁻¹ [10][11]

Acetylcholinester

ase (AChE)

Inhibition (K_d,

theoretical)
0.66 µM [12]

Butyrylcholineste

rase (BChE)

Inhibition (K_d,

theoretical)
3.31 µM [12]

Monoamine

Oxidase-A

(MAO-A)

Inhibition (IC₅₀) 126 µM [13]

Monoamine

Oxidase-B

(MAO-B)

Inhibition (IC₅₀) 98.2 µM [13]

Pancreatic

Lipase
Inhibition (IC₅₀) 106 µg/mL [14][15]

GPR183 (EBI2) Agonism (EC₅₀) 140 pM [16]

CYP3A4 mRNA

Expression

Upregulation

(EC₅₀)
8.2 µM [17]

Pharmacokinetics
Berberine is characterized by poor oral bioavailability, which is a significant limitation for its

clinical application. Studies in rats have shown an absolute bioavailability of less than 1%. This

is largely due to poor absorption and extensive first-pass metabolism in the gut and liver.

Table 3: Selected Pharmacokinetic Parameters
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Species Dose Route Cₘₐₓ
Bioavailabil
ity

Citation

Rat 100 mg/kg Oral 9.48 ng/mL 0.68%

Human 500 mg Oral 0.07 nM Very Low

Metabolism occurs primarily via demethylenation and subsequent glucuronidation or sulfation.

Despite low plasma concentrations, Berberine's metabolites, such as berberrubine, are

pharmacologically active and may contribute significantly to its therapeutic effects.[17]

Detailed Experimental Protocols
5.1 Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of Berberine on cancer

cell lines.
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1. Cell Seeding
- Plate 5x10³ cells/well

- 96-well plate
- Culture overnight

2. Treatment
- Add Berberine (various conc.)

- Incubate for 24-48h

3. MTT Addition
- Add 10 µL MTT (5 mg/mL)

- Incubate for 4h

4. Solubilization
- Remove medium

- Add DMSO to dissolve formazan

5. Measurement
- Read absorbance at 492 nm

- Calculate IC₅₀
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Methodology:
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Cell Seeding: Cancer cells (e.g., MCF-7, BT549) are seeded into a 96-well plate at a density

of 5,000 cells per well and cultured overnight to allow for attachment.[9]

Drug Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Berberine (e.g., 1 µM to 40 µM). A vehicle control (e.g., 0.2% DMSO) is run

in parallel. The cells are then incubated for a specified period, typically 24 or 48 hours.[9][18]

MTT Incubation: Four hours before the end of the treatment period, 10 µL of MTT reagent (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.

[18] The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT

into purple formazan crystals.

Crystal Solubilization: The medium is carefully removed, and a solvent such as DMSO is

added to each well to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured using a microplate photometer at a

wavelength of 492 nm.[9] The results are used to calculate the cell viability percentage

relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

5.2 AMPK Activity Assay (ELISA-based)

This protocol measures the kinase activity of AMPK in cell lysates.

Methodology:

Cell Lysis: Cells (e.g., HCT-116) are treated with Berberine or a vehicle control for the

desired time. After treatment, the cells are lysed to release cellular proteins, including AMPK.

Assay Plate: The cell lysates are transferred to a 96-well plate pre-coated with a specific

AMPK substrate peptide (e.g., a peptide corresponding to mouse IRS-1).[11][19]

Kinase Reaction: The plate is incubated to allow active AMPK in the lysates to phosphorylate

the substrate bound to the plate. An inhibitor control (e.g., Compound C) is used to establish

a baseline.[11][19]

Detection: A primary antibody that specifically recognizes the phosphorylated form of the

substrate (e.g., anti-phospho-mouse IRS-1 S789 monoclonal antibody) is added to the wells.
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[11][19]

Signal Generation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added,

followed by a substrate that produces a colorimetric signal.

Data Acquisition: The absorbance is read at 450 nm. Relative AMPK activity is calculated as

the fold-change over the vehicle control after subtracting the background signal from the

inhibitor control wells.[11][19]

5.3 Pancreatic Lipase Inhibition Assay

This in vitro assay determines Berberine's ability to inhibit pancreatic lipase, a key enzyme in

dietary fat digestion.

Methodology:

Reaction Mixture: A solution of pancreatic lipase enzyme is prepared in a buffer. The test

compound (Berberine, dissolved in 10% DMSO) is added to the enzyme solution.[20]

Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for 10 minutes at 37°C.[20]

Substrate Addition: The reaction is initiated by adding a substrate solution, typically p-

nitrophenyl palmitate (p-NPP), which releases a colored product upon cleavage by the

lipase.[20]

Incubation: The reaction mixture is incubated for a further 7-15 minutes at 37°C.[20]

Measurement: The absorbance of the solution is measured spectrophotometrically at 405 nm

to quantify the amount of product formed.[20]

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in

the presence of Berberine to that of a control reaction (containing only DMSO). The IC₅₀

value is then determined from a dose-response curve.

Conclusion
Berberine (CAS 27542-14-9) is a pleiotropic natural compound with a robust body of scientific

evidence supporting its therapeutic potential in metabolic diseases, cancer, and inflammatory
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conditions. Its primary mechanism revolves around the activation of the AMPK signaling

pathway, which subsequently influences a wide array of downstream cellular processes. While

its clinical utility is hampered by low oral bioavailability, its significant in vitro and in vivo activity,

along with the pharmacological contribution of its metabolites, makes it a compelling lead

compound for drug development and a subject of ongoing research into novel delivery systems

and formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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